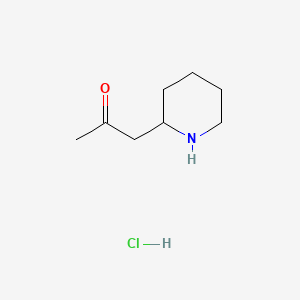

(+/-)-Pelletierine hydrochloride

説明

Historical Context of Discovery and Early Structural Elucidation

The history of pelletierine (B1199966) is intertwined with the early days of alkaloid chemistry, characterized by the isolation of active principles from medicinal plants and the subsequent challenging process of structural determination before the advent of modern spectroscopic techniques.

The group of alkaloids to which pelletierine belongs was first isolated from the root bark of the pomegranate tree (Punica granatum L.). researchgate.net In the late 19th century, the French pharmacist and chemist Charles Tanret isolated four related alkaloids from this source. In honor of the renowned chemist Pierre Joseph Pelletier, these compounds were named pelletierine (C₈H₁₅NO), isopelletierine (C₈H₁₅NO), methylpelletierine (C₉H₁₇NO), and pseudopelletierine (C₉H₁₅NO). wiley-vch.de Analysis of a sample of pelletierine sulphate produced by Tanret in 1880, which was re-examined over 80 years later, confirmed its properties. wiley-vch.de Early research also noted that commercial "pelletierine sulphate" and extracts from pomegranate bark contained these alkaloids. researchgate.net

The determination of the precise structures of the "pelletierines" was a complex process. wiley-vch.de For a period, there was considerable debate and confusion in the scientific literature, with some suggesting that the substance referred to as "pelletierine" was, in fact, the isomer isopelletierine. researchgate.net The structural elucidation of pseudopelletierine was accomplished in a remarkably short time for the pre-spectroscopic era. wiley-vch.de

The definitive structure and absolute configuration of pelletierine as (R)-1-(2-piperidinyl)-2-propanone were conclusively established through the work of Gilman and Marion in 1961, and later confirmed via synthesis and spectroscopic methods by Beyerman and Maat in 1963 and 1967. researchgate.net The first total synthesis of the racemic form, (±)-pelletierine, was achieved earlier by Anet and colleagues in 1949, marking a significant step in confirming its basic structure. These foundational investigations were pivotal for advancing the chemistry of piperidine (B6355638) alkaloids.

Classification and Stereochemical Considerations

The chemical classification and stereochemistry of pelletierine are fundamental to understanding its properties and its role in academic research.

Pelletierine is classified as a piperidine alkaloid. wikidata.org This classification is based on its core chemical structure, which contains a piperidine ring—a saturated six-membered heterocycle with one nitrogen and five carbon atoms. foodb.cahmdb.ca Alkaloids are a broad and diverse group of naturally occurring chemical compounds that contain basic nitrogen atoms. The piperidine alkaloid family includes other well-known compounds such as coniine from poison hemlock (Conium maculatum). wiley-vch.de

A key aspect of pelletierine chemistry is the existence of both optically active and inactive forms. The naturally occurring form, (-)-pelletierine, is optically active. wiley-vch.de However, researchers later often isolated only an optically inactive form, which came to be known as isopelletierine. wiley-vch.de It was discovered that this isopelletierine is the racemic mixture, properly designated as (±)-pelletierine. wiley-vch.deresearchgate.net

The reason for this discrepancy lies in the fact that (-)-pelletierine can racemize, a process that is catalyzed by the presence of a base. wiley-vch.deresearchgate.net Depending on the conditions used during the extraction and isolation from the natural source, the optically active compound can be partially or fully converted to the racemic mixture. wiley-vch.de This explains why different studies reported different forms. The resolution of (±)-pelletierine (isopelletierine) into its separate enantiomers has been successfully accomplished in the laboratory using chiral resolving agents, such as the enantiomeric forms of 6,6′-dinitrobiphenyl-2,2′-dicarboxylic acid. researchgate.net

Natural Occurrence and Phytochemical Significance

Pelletierine and its derivatives are found in a variety of plant species and play a role as intermediates in the biosynthesis of more complex alkaloids.

The primary and most historically significant botanical source of pelletierine is the pomegranate tree (Punica granatum), specifically its root bark. researchgate.nethmdb.ca However, subsequent phytochemical studies have identified (+/-)-pelletierine and related compounds in a wider range of plants, including numerous species of the genus Sedum (stonecrops), such as Sedum acre, Sedum alpestre, and Sedum annuum, as well as in Withania somnifera. wikidata.org

From a phytochemical perspective, pelletierine is significant as a biosynthetic precursor. The piperidine ring of the molecule is biosynthesized in plants from the amino acid L-lysine, while the propanone side chain is derived from acetate (B1210297) units. Research has demonstrated that pelletierine serves as a proposed building block for the biosynthesis of the structurally complex Lycopodium alkaloids. acs.org It is formed through a non-enzymatic Mannich-like condensation of Δ¹-piperideine with 3-oxoglutaric acid. acs.org

Botanical Sources and Distribution

The primary botanical source of pelletierine is the pomegranate tree (Punica granatum). nih.govncats.io This deciduous plant, which can grow as a shrub or small tree, is believed to have originated in Asia, with regions like Persia and the Indian subcontinent being its native habitat. wiley-vch.de Historically, its cultivation spread throughout the Mediterranean and it was introduced to the Americas by the Spanish. wiley-vch.de Today, pomegranate plantations are found in subtropical regions worldwide. wiley-vch.de

The alkaloids, including pelletierine, are predominantly found in the bark of the root and stem of the pomegranate tree. nih.govswsbm.com While the fruit, seeds, and leaves of the pomegranate also contain a variety of phytochemicals, the highest concentration of pelletierine and its related alkaloids is in the bark. nih.govjetir.org

Co-occurrence with Related Alkaloids

Pelletierine does not occur in isolation within Punica granatum. It is part of a group of structurally similar piperidine alkaloids. researchgate.net The most prominent of these co-occurring alkaloids are pseudopelletierine, isopelletierine, and N-methylpelletierine. nih.govjetir.org Of these, pseudopelletierine is often the most abundant. wikipedia.org Research has also identified other minor alkaloids in the root bark, such as sedridine (B1197322) and norpseudopelletierine. nih.gov The presence and relative concentrations of these alkaloids can be determined using techniques like partition chromatography. researchgate.net

| Alkaloid | Typical Location in Punica granatum |

| Pelletierine | Root and Stem Bark nih.gov |

| Pseudopelletierine | Root and Stem Bark nih.govwikipedia.org |

| Isopelletierine | Root and Stem Bark nih.govresearchgate.net |

| N-methylpelletierine | Root and Stem Bark nih.govjetir.org |

| Sedridine | Root Bark (low quantities) nih.gov |

| Norpseudopelletierine | Root Bark (low quantities) nih.gov |

This table summarizes the primary alkaloids found alongside pelletierine in the pomegranate tree.

Role in Natural Product Chemistry and Drug Discovery Research

The unique chemical structure of pelletierine has made it a molecule of interest for chemists and pharmaceutical researchers.

Significance as a Lead Compound for Pharmaceutical Exploration

Natural products have historically been a significant source of new drugs and lead compounds for drug discovery programs. nih.gov The piperidine scaffold present in pelletierine is a common structural motif in many biologically active compounds and pharmaceuticals. researchgate.net While information on the direct pharmacological applications of pelletierine is limited, its structure serves as a starting point for synthetic modifications to create new derivatives with potentially useful therapeutic properties. ncats.iofoodb.ca The exploration of natural products like pelletierine is a key strategy in the search for novel molecular structures with biological activity. nih.gov

Structure

3D Structure of Parent

特性

IUPAC Name |

1-piperidin-2-ylpropan-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO.ClH/c1-7(10)6-8-4-2-3-5-9-8;/h8-9H,2-6H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMOKUKPRJSMPOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC1CCCCN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5984-61-2 | |

| Record name | Pelletierine hydrochloride, (+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005984612 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PELLETIERINE HYDROCHLORIDE, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/516910XH33 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biosynthetic Pathways and Biogenetic Investigations

Elucidation of Precursor Incorporation

The biosynthesis of pelletierine (B1199966) is a convergent pathway, drawing from both amino acid and polyketide metabolism. Isotopic labeling studies have been instrumental in identifying the primary molecules that form the piperidine (B6355638) ring and its side chain.

Role of Amino Acid Precursors (e.g., L-Lysine, Cadaverine)

The foundational piperidine ring of pelletierine originates from the essential amino acid L-lysine. researchgate.netimperial.ac.uk Through the action of the enzyme lysine (B10760008) decarboxylase, L-lysine undergoes decarboxylation to yield cadaverine (B124047). researchgate.netnih.govplos.org This diamine is a crucial intermediate in the biosynthesis of a wide array of piperidine alkaloids. researchgate.netnih.govnih.gov Further enzymatic steps convert cadaverine into the cyclic imine, Δ1-piperideine, which serves as the direct precursor to the heterocyclic core of pelletierine. researchgate.netcdnsciencepub.comresearchgate.netebi.ac.uk

The incorporation of these precursors has been confirmed through numerous feeding experiments with isotopically labeled compounds in plants known to produce pelletierine, such as those from the Punica and Piper species. researchgate.net

Table 1: Key Amino Acid Precursors in Pelletierine Biosynthesis

| Precursor | Role in Biosynthesis |

|---|---|

| L-Lysine | The primary amino acid precursor. researchgate.netimperial.ac.uk |

| Cadaverine | Formed by the decarboxylation of L-lysine. researchgate.netnih.govplos.org |

Contribution of Smaller Building Blocks (e.g., Acetate (B1210297), Acetoacetic Acid, 3-Oxoglutaric Acid)

The three-carbon side chain of pelletierine is derived from smaller, non-amino acid building blocks. Early hypotheses pointed towards the involvement of acetate, which is a fundamental unit in the biosynthesis of many natural products. cdnsciencepub.comnih.gov It is now understood that these acetate units are channeled through the formation of acetoacetic acid or a related polyketide intermediate. nih.gov

More specifically, recent research has identified 3-oxoglutaric acid as a key C4 dicarboxylic acid precursor. nih.gov This intermediate is formed from the condensation of two acetyl-CoA molecules, a reaction catalyzed by a type III polyketide synthase. nih.gov This finding highlights the direct link between primary metabolism and the specialized biosynthesis of pelletierine.

Table 2: Contribution of Smaller Building Blocks to the Pelletierine Side Chain

| Building Block | Role in Biosynthesis |

|---|---|

| Acetate | Fundamental precursor for the side chain. cdnsciencepub.comnih.gov |

| Acetoacetic Acid | An intermediate formed from acetate units. youtube.com |

| 3-Oxoglutaric Acid | A key C4 precursor derived from acetyl-CoA. nih.gov |

Key Intermediates and Enzymatic Steps

The assembly of pelletierine from its precursors involves a series of well-defined intermediates and enzymatic transformations. These steps ensure the correct stereochemistry and final structure of the alkaloid.

Identification of Δ1-Piperideine as a Key Intermediate

As mentioned previously, Δ1-piperideine is a central intermediate in the biosynthesis of pelletierine and numerous other lysine-derived alkaloids. researchgate.netcdnsciencepub.comresearchgate.netebi.ac.uk It is formed from cadaverine through the action of a copper amine oxidase, which catalyzes the oxidative deamination of one of the primary amino groups to an aldehyde. researchgate.netresearchgate.net This amino-aldehyde then spontaneously cyclizes to form the stable five-membered imine ring of Δ1-piperideine. researchgate.netnih.gov The reactivity of this imine is crucial for the subsequent condensation step that attaches the side chain.

Characterization of Relevant Enzymes (e.g., Lysine Decarboxylase, Type III Polyketide Synthases)

The enzymes that catalyze the key steps in pelletierine biosynthesis have been the subject of significant research. Lysine decarboxylase (LDC) is a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme that commits lysine to the alkaloid pathway by removing its carboxyl group to form cadaverine. nih.govplos.orgnih.gov This enzyme is often a key regulatory point in the biosynthesis of lysine-derived alkaloids. nih.gov

Type III polyketide synthases (PKSs) are a family of enzymes responsible for the production of a wide variety of natural products from acyl-CoA precursors. nih.govnih.govwikipedia.org In the context of pelletierine biosynthesis, a specific type III PKS has been shown to catalyze the formation of 3-oxoglutaric acid from malonyl-CoA. nih.gov This discovery was a significant breakthrough in understanding the origin of the C4 side-chain precursor. nih.gov

Mannich-like Condensation Mechanisms in Biosynthesis

The final step in the formation of the pelletierine backbone is a Mannich-like condensation reaction. nih.govorganic-chemistry.orgwikipedia.org This reaction involves the nucleophilic attack of an enolate, derived from the 3-oxoglutaric acid precursor, onto the electrophilic iminium ion of Δ1-piperideine. nih.govchemistrysteps.com This carbon-carbon bond formation links the piperidine ring to the four-carbon side chain. Subsequent decarboxylation of the resulting β-keto acid yields pelletierine. nih.gov While this reaction can occur non-enzymatically, it is likely facilitated by the cellular environment or specific enzymes in vivo to ensure efficiency and stereoselectivity. nih.govresearchgate.net

Biogenetic Relationships to Other Alkaloid Classes

Pelletierine is not an endpoint in biosynthesis but rather a key intermediate, a molecular scaffold upon which nature builds more complex structures. Its biogenetic significance is most evident in its connections to the Lycopodium alkaloids and a variety of other piperidine alkaloids.

Linkages to Lycopodium Alkaloids (e.g., Lycopodine (B1235814), Cernuine)

The biosynthesis of the structurally complex Lycopodium alkaloids, such as lycopodine and cernuine (B1211191), has long been a subject of intense scientific scrutiny. Tracer studies have unequivocally demonstrated that pelletierine is a direct and obligatory precursor to this class of compounds. cdnsciencepub.com Early hypotheses suggested that Lycopodium alkaloids might be modified dimers of pelletierine. However, labeling experiments revealed a more intricate reality: only one unit of pelletierine is incorporated into the lycopodine and cernuine skeletons. nih.gov

The initial steps leading to pelletierine and its subsequent incorporation into the Lycopodium framework have been significantly elucidated. The biosynthesis is initiated from L-lysine, which undergoes decarboxylation by lysine decarboxylase (LDC) to yield cadaverine. nih.gov Subsequent oxidation of cadaverine, catalyzed by a copper amine oxidase (CAO) , forms Δ¹-piperideine, the cyclic imine precursor to the piperidine ring of pelletierine. nih.gov

Recent research has shed light on the crucial condensation step. It is now understood that pelletierine is synthesized via a non-enzymatic, Mannich-like condensation of Δ¹-piperideine with 3-oxoglutaric acid. nih.govresearchgate.net The 3-oxoglutaric acid is itself a product of the condensation of two molecules of malonyl-CoA, a reaction catalyzed by specific type III polyketide synthases (PKSs) . nih.govresearchgate.net Several of these PKS enzymes have been identified and characterized from Lycopodium species, including HsPKS4 from Huperzia serrata and PcPKS1 from Phlegmariurus cryptomerianus, as well as PtPIKS-1 and PtPIKS-2 from Phlegmariurus tetrastichus. nih.govnih.govresearchgate.net

Further downstream, the pathway to complex Lycopodium alkaloids like huperzine A involves additional enzymatic transformations, including the action of neofunctionalized α-carbonic anhydrases (CAHs), which are involved in the later scaffold-tailoring steps. researchgate.net

| Enzyme | Abbreviation | Function in Lycopodium Alkaloid Biosynthesis | Source Organisms |

| Lysine Decarboxylase | LDC | Catalyzes the decarboxylation of L-lysine to cadaverine. nih.gov | Phlegmariurus tetrastichus |

| Copper Amine Oxidase | CAO | Catalyzes the oxidation of cadaverine to Δ¹-piperideine. nih.gov | Phlegmariurus tetrastichus |

| Type III Polyketide Synthase | PKS (e.g., HsPKS4, PcPKS1, PtPIKS-1, PtPIKS-2) | Catalyzes the formation of 3-oxoglutaric acid from malonyl-CoA. nih.govnih.govresearchgate.net | Huperzia serrata, Phlegmariurus cryptomerianus, Phlegmariurus tetrastichus |

| α-Carbonic Anhydrase-like | CAH | Involved in the later scaffold-tailoring steps leading to huperzine A. researchgate.net | Phlegmariurus tetrastichus |

Connections to Other Piperidine-Derived Alkaloids (e.g., Anaferine, N-Methylpelletierine, Sedridine (B1197322), Myrtine, Lasubine)

The biogenetic role of pelletierine extends beyond the Lycopodium family. It is a recognized precursor to a range of other piperidine-derived alkaloids found in various plant species.

N-Methylpelletierine , as its name suggests, is a close relative of pelletierine, differing by the methylation of the piperidine nitrogen. Its biosynthesis is understood to proceed from pelletierine. researchgate.net

Anaferine , a bis-piperidine alkaloid, is another example of a natural product derived from pelletierine. Tracer studies have shown that labeled pelletierine is incorporated into anaferine. rsc.org The structure of anaferine, which features two piperidine rings linked by a propanone bridge, suggests a dimerization of two pelletierine-derived units.

The biosynthesis of several other alkaloids, including sedridine , myrtine , and lasubine , is also linked to pelletierine. Synthetic studies have demonstrated that these alkaloids can be prepared from enantiomerically pure forms of pelletierine, providing strong evidence for a plausible biogenetic relationship. researchgate.netresearchgate.net For instance, naturally occurring sedridine has been prepared from (–)-(S)-Cbz-protected pelletierine. researchgate.net Similarly, the quinolizidine (B1214090) alkaloids myrtine and the epimeric lasubine I and lasubine II have been synthesized from protected pelletierine derivatives. researchgate.net

| Alkaloid | Structural Relationship to Pelletierine | Evidence of Biogenetic Link |

| Anaferine | Dimer of two pelletierine-derived units. | Tracer studies show incorporation of labeled pelletierine. rsc.org |

| N-Methylpelletierine | N-methylated derivative of pelletierine. | Biosynthetically derived from pelletierine. researchgate.net |

| Sedridine | Reduction product of the pelletierine side chain. | Synthesized from protected pelletierine. researchgate.netresearchgate.net |

| Myrtine | Quinolizidine alkaloid. | Synthesized from protected pelletierine. researchgate.net |

| Lasubine | Quinolizidine alkaloid. | Synthesized from protected pelletierine. researchgate.net |

Proposed Biogenetic Pathways and Hypotheses

The central hypothesis for the biosynthesis of pelletierine itself involves the condensation of a lysine-derived piperidine ring with an acetate-derived side chain. This has been refined over the years through detailed tracer experiments and enzymatic studies.

The currently accepted pathway begins with the amino acid L-lysine. As previously mentioned, LDC and CAO are responsible for converting lysine into the cyclic imine Δ¹-piperideine. nih.gov The side chain originates from acetate via the formation of malonyl-CoA. Two molecules of malonyl-CoA are condensed by a type III PKS to form 3-oxoglutaryl-CoA, which can then hydrolyze to 3-oxoglutaric acid. nih.govresearchgate.net The final step is a Mannich-like reaction between Δ¹-piperideine and 3-oxoglutaric acid, which, upon decarboxylation, yields pelletierine. nih.govresearchgate.net While this final condensation is proposed to be non-enzymatic, the enzymatic production of the precursors is critical. nih.govresearchgate.net

An earlier hypothesis suggested that lycopodine was a modified dimer of pelletierine. nih.gov However, this was revised when tracer studies showed the incorporation of only a single pelletierine unit. nih.gov The current understanding for Lycopodium alkaloid biosynthesis involves the coupling of pelletierine with another C8N unit, also derived from lysine and acetate, to form a phlegmarine-type intermediate, which then undergoes further cyclization and rearrangement to form the various Lycopodium alkaloid skeletons.

Chemical Synthesis and Advanced Methodologies

Retrosynthetic Approaches and Classical Syntheses

Retrosynthetic analysis, a problem-solving technique in organic synthesis, allows for the deconstruction of a target molecule into simpler, commercially available precursors. wikipedia.org This approach has been fundamental in designing the synthesis of complex molecules like pelletierine (B1199966).

Classical Robinson Tropinone (B130398) Synthesis Analogues

One of the earliest and most notable approaches to cyclic alkaloids is the Robinson tropinone synthesis, first reported in 1917. sci-hub.seresearchgate.netwikipedia.org This biomimetic synthesis involves a one-pot reaction that assembles the bicyclic tropane (B1204802) skeleton from simple starting materials. wikipedia.org An analogous strategy has been successfully applied to the synthesis of pelletierine.

This method typically involves the condensation of glutaraldehyde (B144438) with a primary amine (like methylamine (B109427) for tropinone) and a derivative of acetone (B3395972), such as acetonedicarboxylic acid. smolecule.comorgsyn.org In the case of pelletierine, the reaction proceeds through a series of condensation and cyclization steps to form the piperidine (B6355638) skeleton. smolecule.com The use of glutaraldehyde, methylamine hydrochloride, and acetonedicarboxylic acid can yield pseudopelletierine, a related alkaloid. orgsyn.org The reaction mechanism is akin to a Mannich reaction, where an enol or enolate adds to an iminium cation. orientjchem.org The efficiency of this synthesis can be sensitive to pH, with optimal yields of pseudopelletierine being achieved in a pH range of 2.5-4. researchgate.net

Table 1: Key Reagents in Robinson-Schöpf Type Synthesis

| Precursor | Role in Synthesis | Resulting Structural Feature |

|---|---|---|

| Glutaraldehyde | Dialdehyde source | Forms the carbon backbone of the piperidine ring |

| Primary Amine (e.g., Methylamine) | Nitrogen source | Incorporates the nitrogen atom into the heterocyclic ring |

This table illustrates the function of the primary components in the classical synthesis analogous to the Robinson tropinone synthesis.

Strategies from Natural Precursors

The biosynthesis of pelletierine in nature provides inspiration for synthetic strategies. Pelletierine is known to be derived from the amino acid lysine (B10760008). cdnsciencepub.comneu.edu.tr Studies have shown that lysine and acetate (B1210297) are incorporated into the structure of lycopodine (B1235814), a complex alkaloid for which pelletierine is a proposed building block. cdnsciencepub.com

Biosynthetically, pelletierine is thought to be formed through a Mannich-like condensation of Δ¹-piperideine (derived from lysine) and 3-oxoglutaric acid. nih.govacs.org This understanding has led to laboratory syntheses that mimic this natural pathway. For instance, pelletierine can be isolated from natural sources like the root bark of the pomegranate tree (Punica granatum) and then chemically modified to obtain the hydrochloride salt. smolecule.com

Asymmetric Synthesis and Stereocontrol

The presence of a stereocenter at the C-2 position of the piperidine ring means that pelletierine can exist as two enantiomers, (+)-pelletierine and (-)-pelletierine. The development of enantioselective methods to synthesize specific stereoisomers is a key focus of modern synthetic chemistry, as different enantiomers can exhibit distinct biological activities. frontiersin.org

Organocatalytic Approaches (e.g., Proline-based Mannich, Intramolecular Aza-Michael Reactions)

Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful tool for asymmetric synthesis. organic-chemistry.orgclockss.orgtcichemicals.com Proline and its derivatives are particularly effective catalysts for asymmetric Mannich reactions. organic-chemistry.orgclockss.orgresearchgate.net

A notable proline-based Mannich reaction for synthesizing pelletierine involves the reaction of Δ¹-piperideine with acetone. researchgate.netresearchgate.net This approach can produce (R)- and (S)-Cbz-protected pelletierine in good yields and with reasonable enantiomeric excess (74–80% ee). researchgate.net

Another powerful organocatalytic method is the intramolecular aza-Michael reaction (IMAMR). nih.govresearchgate.netresearchgate.net This reaction involves the cyclization of a nitrogen-containing nucleophile onto an α,β-unsaturated carbonyl compound. nih.gov Cinchona-based organocatalysts, such as 9-aminoquinine and quinidine (B1679956), have been used to catalyze the IMAMR of a Cbz-protected α,β-unsaturated ketone, yielding (R)- and (S)-Cbz-protected pelletierine in good yields and high enantiomeric excess (90–99% ee). researchgate.net An improved protocol using a diaryl TMS-prolinol catalyst has also been developed for the enantioselective synthesis of pelletierine via an intramolecular heteroatom Michael addition. nih.gov

Table 2: Comparison of Organocatalytic Methods for Pelletierine Synthesis

| Catalytic System | Reaction Type | Protecting Group | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| L-Proline | Mannich Reaction | Cbz | 74-80% | researchgate.net |

| 9-Aminoquinine/Quinidine | Intramolecular Aza-Michael | Cbz | 90-99% | researchgate.net |

This interactive table compares the effectiveness of different organocatalytic systems in the asymmetric synthesis of pelletierine.

Chiral Auxiliary-Mediated Syntheses

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. clockss.orgrsc.orgrug.nlcapes.gov.br After the desired stereocenter is created, the auxiliary is removed.

In the context of pelletierine synthesis, chiral auxiliaries can be attached to the nitrogen atom or other parts of the precursor molecule. For example, N-sulfinyl amines have been used as both chiral auxiliaries and nucleophiles in an intramolecular aza-Michael reaction for the synthesis of related piperidine alkaloids. researchgate.netsemanticscholar.org This strategy involves a bidirectional cross-metathesis followed by a double intramolecular aza-Michael reaction to form the piperidine core and generate two stereocenters simultaneously. semanticscholar.org

Enantioselective Methodologies for (+)- and (-)-Pelletierine Synthesis

Achieving high enantioselectivity in the synthesis of both (+)- and (-)-pelletierine is crucial for studying their individual properties. nih.govrsc.orgresearchgate.netnih.gov Several strategies have been developed to this end.

One effective method is the resolution of racemic pelletierine. researchgate.net This can be achieved by forming diastereomeric salts with a chiral resolving agent, such as (R)- or (S)-mandelic acid. researchgate.net These salts can then be separated, and the pure enantiomers of pelletierine can be recovered. This scalable method has been shown to produce both enantiomers of Cbz- and Boc-protected pelletierine in excellent enantiomeric excess (≥ 99%). researchgate.netresearchgate.net

Furthermore, the enantioselective organocatalytic methods discussed previously, particularly the cinchona-alkaloid-catalyzed intramolecular aza-Michael reaction, provide direct access to either the (+) or (-) enantiomer with high stereocontrol, depending on the choice of catalyst (quinine or quinidine derivative). researchgate.net Similarly, proline-based Mannich reactions can be tuned to favor one enantiomer over the other. researchgate.netacs.org These enantioenriched forms of pelletierine are valuable starting materials for the synthesis of other alkaloids, such as sedridine (B1197322), myrtine, and lasubine. researchgate.netresearchgate.net

Resolution of Racemic (+/-)-Pelletierine

Racemic (+/-)-pelletierine, a 50:50 mixture of its two enantiomers, is optically inactive. libretexts.org The separation of these enantiomers, a process known as resolution, is essential for studying the specific biological activities of each isomer. libretexts.org Since enantiomers possess identical physical properties such as melting point and solubility, their separation requires conversion into diastereomers, which have distinct physical characteristics. libretexts.orglibretexts.org

A prevalent and historically significant method for resolving racemic mixtures of amines or acids is through the formation of diastereomeric salts. fiveable.melumenlearning.com This technique involves reacting the racemic mixture with a single, pure enantiomer of a chiral resolving agent. libretexts.orglumenlearning.com In the case of racemic pelletierine, a base, a chiral acid is used as the resolving agent. The reaction yields a mixture of two diastereomeric salts (e.g., (R)-pelletierine-(R)-acid and (S)-pelletierine-(R)-acid), which are no longer mirror images and thus have different solubilities. libretexts.org This difference allows for their separation by physical methods, most commonly fractional crystallization. fiveable.meresearchgate.net After separation, the pure enantiomer of pelletierine can be recovered from its salt by treatment with a base. libretexts.org

Key research findings have demonstrated the successful resolution of pelletierine using this approach.

The resolution of (±)-isopelletierine has been achieved using the enantiomers of 6,6′-dinitrobiphenyl-2,2′-dicarboxylic acid as resolving agents. researchgate.net

A scalable method for resolving racemic pelletierine involves the use of (R)- and (S)-mandelic acid. researchgate.net This process yields both enantiomers of carbobenzyloxy (Cbz) and tert-butyloxycarbonyl (Boc) protected pelletierine with excellent enantiomeric excess (≥ 99%). researchgate.net

| Resolving Agent | Target Compound | Separation Outcome | Reference |

| (R)- and (S)-Mandelic acid | Racemic Cbz- and Boc-protected pelletierine | Both enantiomers obtained with ≥ 99% enantiomeric excess. | researchgate.net |

| Enantiomeric 6,6′-dinitrobiphenyl-2,2′-dicarboxylic acids | (±)-Isopelletierine | Successful resolution to obtain optically active pelletierine derivatives. | researchgate.net |

Beyond classical salt formation, modern methodologies offer alternative pathways to enantiopure forms of pelletierine. These include asymmetric synthesis and kinetic resolution. Asymmetric synthesis aims to create a specific enantiomer directly, bypassing the need for resolution. For instance, a proline-based Mannich reaction has been reported to produce both (R)- and (S)-Cbz-protected pelletierine in good yields and reasonable enantiomeric excess (74–80% ee). researchgate.net

Kinetic resolution is another advanced technique that relies on the differential reaction rates of enantiomers with a chiral catalyst or reagent. libretexts.org One enantiomer reacts faster, leaving the unreacted substrate enriched in the slower-reacting enantiomer. libretexts.org For example, palladium-catalyzed intramolecular allylation using a chiral phosphoric acid as a cocatalyst has been shown to be effective for the kinetic resolution of racemic amines. nih.gov While not specifically documented for pelletierine, such catalytic systems represent a modern approach applicable to resolving chiral amines. nih.gov Chromatographic methods, utilizing a chiral stationary phase (CSP) that interacts differently with each enantiomer, also provide a powerful tool for analytical and preparative-scale separation. researchgate.netnih.gov

Derivatization and Chemical Modification Research

The pelletierine molecule contains a secondary amine within a piperidine ring and a ketone functional group, both of which are amenable to a variety of chemical transformations.

The nitrogen atom in the piperidine ring of pelletierine is a nucleophilic secondary amine, making it a prime site for alkylation and acylation reactions.

Alkylation is the process of adding an alkyl group to the nitrogen atom. mt.com This can be achieved using alkyl halides in the presence of a base to neutralize the resulting acid. This transformation converts the secondary amine into a tertiary amine, altering the molecule's steric and electronic properties. The biosynthesis of N-methylpelletierine from pelletierine is a natural example of such an alkylation. researchgate.net

Acylation involves the introduction of an acyl group (R-C=O) onto the piperidine nitrogen, typically by reacting pelletierine with an acyl chloride or an acid anhydride. organic-chemistry.org This reaction forms an amide linkage. Acylation is often used to install protecting groups, such as the aforementioned Cbz and Boc groups, which are crucial for controlling reactivity in subsequent synthetic steps. researchgate.net Direct acylation of unprotected hydroxyamino acids under acidic conditions is a known method that can be conceptually applied to pelletierine derivatives. beilstein-journals.org

The functional groups of pelletierine can be modified to create a range of derivatives.

Reduction: The ketone group of pelletierine can be reduced to a secondary alcohol. For the related compound ψ-pelletierine, reduction yields the corresponding 3-α- and 3-β-granatanols. rsc.org This transformation can be accomplished using various reducing agents, such as sodium borohydride (B1222165) or lithium aluminum hydride, and results in the formation of a new stereocenter.

Oxidative Deamination: This transformation converts an amine into a ketone or carboxylic acid. nih.govnih.gov While more common for primary amines, catalytic systems using water as the oxidant have been developed. nih.govnih.gov Such a reaction, if applied to pelletierine, could potentially lead to ring-opening or other complex rearrangements, representing an area for further research.

Hydrolysis: This reaction is typically relevant to derivatives of pelletierine. For instance, an N-acylated derivative (an amide) can be hydrolyzed under acidic or basic conditions to regenerate the parent secondary amine of the piperidine ring. Similarly, ester derivatives formed from a reduced pelletierine alcohol could be hydrolyzed back to the alcohol. libretexts.org

(+/-)-Pelletierine Hydrochloride as a Synthetic Building Block

Enantiomerically pure pelletierine serves as a valuable chiral building block for the total synthesis of other, more complex alkaloids. researchgate.netcea.fr The defined stereocenter and the reactive functional groups of the resolved enantiomers allow for stereocontrolled elaboration into various natural products.

Research has demonstrated the utility of optically active pelletierine in the synthesis of several other alkaloids:

The (–)-(S)-Cbz-protected enantiomer of pelletierine has been successfully used as a precursor to synthesize the naturally occurring alkaloids sedridine and its epimer allosedridine. researchgate.net

Both enantiomers of pelletierine have been employed to prepare both enantiomers of the quinolizidine (B1214090) alkaloid myrtine. researchgate.net

Optically active forms of pelletierine were used to synthesize deoxyhalofuginone, an analog of febrifugine. researchgate.net

Pelletierine is also considered a proposed biosynthetic precursor for the structurally complex Lycopodium alkaloids, such as huperzine A, highlighting its significance in natural product chemistry. researchgate.netnih.govacs.org

| Starting Material | Target Alkaloid(s) | Reference |

| (–)-(S)-Cbz-protected pelletierine | Sedridine, Allosedridine | researchgate.net |

| Enantiopure Pelletierine | Myrtine (both enantiomers) | researchgate.net |

| Optically active pelletierine | Deoxyhalofuginone | researchgate.net |

| Pelletierine | Lycopodium Alkaloids (proposed precursor) | researchgate.netnih.govacs.org |

Construction of Complex Alkaloid Skeletons

Pelletierine is a crucial building block in the biosynthesis of Lycopodium alkaloids, a large and structurally complex family of natural products. nih.govacs.org The biogenetic hypothesis, which has been experimentally tested, suggests that these alkaloids are derived from pelletierine. cdnsciencepub.com While initial theories proposed a dimerization of pelletierine, it is now understood that pelletierine itself is incorporated as a single unit into alkaloids like lycopodine. cdnsciencepub.com

The biosynthesis of pelletierine has been demonstrated to occur through a non-enzymatic Mannich-like condensation of Δ¹-piperideine with 3-oxoglutaric acid. nih.govacs.orgacs.org This latter compound is produced by newly characterized type III polyketide synthases (PKSs), such as HsPKS4 and PcPKS1, found in plants like Huperzia serrata and Phlegmariurus cryptomerianus. nih.govacs.orgacs.orgresearchgate.net The resulting intermediate, 4-(2-piperidyl) acetoacetate (B1235776) (4PAA), undergoes decarboxylation to yield pelletierine. acs.org This biosynthetic insight provides a roadmap for laboratory syntheses.

In the context of total synthesis, stable pelletierine-like building blocks are invaluable. researchgate.net For instance, propylpiperidine units that are closely related to pelletierine are involved in the biosynthesis of these complex alkaloids. researchgate.net Synthetic chemists have developed stable analogues, such as (R)-phenylglycinol-based oxazolopiperidine, to serve as versatile tools in biomimetically inspired strategies aimed at constructing Lycopodium alkaloid skeletons. researchgate.net The coupling of pelletierine with 4-(2-piperidyl) acetoacetate is a key step, leading to the formation of phlegmarine, which is considered a common precursor to all Lycopodium alkaloids. acs.orgresearchgate.net

| Precursor/Intermediate | Resulting Alkaloid/Skeleton | Significance |

| Pelletierine | Lycopodine | A principal Lycopodium alkaloid. |

| Pelletierine + 4-(2-piperidyl) acetoacetate | Phlegmarine | Common biosynthetic precursor to all Lycopodium alkaloids. acs.orgresearchgate.net |

| (–)‐(S)‐Cbz‐protected pelletierine | Sedridine & allosedridine | Naturally occurring piperidine alkaloids. researchgate.net |

| (–)‐(S)‐Cbz‐protected pelletierine | Myrtine (both enantiomers) | A quinolizidine alkaloid. researchgate.net |

Preparation of Bioactive Analogues for Research

The functionalized piperidine skeleton of pelletierine makes it an excellent starting point for the synthesis of novel bioactive analogues for research purposes. By modifying its structure, chemists can explore structure-activity relationships and develop new therapeutic leads or pharmacological tools.

The enantioselective synthesis of pelletierine derivatives is of significant interest. Methods such as Bella's proline-based Mannich process and cinchona-based organocatalytic methods have been developed to produce enantiomerically enriched (R)- and (S)-Cbz-protected pelletierine. researchgate.net These chiral building blocks are instrumental in synthesizing optically active natural products and their analogues.

One notable application is the preparation of new, optically active analogues of the natural product febrifugine, which is known for its antimalarial properties. researchgate.net Starting from optically active N-protected S-pelletierine, researchers have synthesized a series of deoxyfebrifugine analogues that feature different quinazolinone portions, allowing for the investigation of how these structural changes affect biological activity. researchgate.net

Furthermore, the pelletierine framework is a key component in creating a diverse range of functionalized piperidines. Cross-coupling reactions, for example, have been employed to synthesize α-arylated and alkenylated piperidine derivatives, which are valuable synthetic intermediates for accessing other complex aza-heterocyclic structures. researchgate.net

| Starting Material | Synthesized Analogue/Derivative | Research Application/Significance |

| N-protected S-pelletierine | Optically active deoxyfebrifugine analogues | Exploration of structure-activity relationships for antimalarial compounds. researchgate.net |

| (–)‐(S)‐Cbz‐protected pelletierine | Both enantiomers of myrtine | Synthesis of quinolizidine alkaloids via an olefination‐intramolecular aza‐Michael sequence. researchgate.net |

| Racemic 2-Piperidineethanol | Enantiopure 2-Piperidineethanol | A valuable starting material for the enantioselective synthesis of various natural products. capes.gov.br |

| Tropinone / Granatanone | N-substituted nortropane and norgranatane derivatives | Study of stereochemistry and conformational analysis of related alkaloid structures. researchgate.net |

Preclinical Pharmacological Research: Mechanisms and Targets Excluding Clinical Outcomes and Safety

Molecular and Cellular Mechanisms of Action

The foundational pharmacological activity of (+/-)-Pelletierine hydrochloride lies in its ability to modulate the cholinergic system, a critical network in neurotransmission. This modulation is primarily achieved through the inhibition of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132).

Enzyme Inhibition Studies (e.g., Acetylcholinesterase Inhibition)

Preclinical research has identified this compound as an inhibitor of acetylcholinesterase. Studies have reported a dissociation constant (Ki) of 12.4 μM for its interaction with AChE. This inhibition is believed to occur through the binding of the compound to the catalytic site of the enzyme via hydrogen bonds. By impeding the action of AChE, this compound effectively increases the concentration and duration of action of acetylcholine in the synaptic cleft.

| Enzyme | Interaction | Inhibition Constant (Ki) |

| Acetylcholinesterase (AChE) | Binds to the catalytic site via hydrogen bonding | 12.4 μM |

This table summarizes the known enzymatic interaction of this compound.

Ligand-Receptor Interactions and Cholinergic Pathway Modulation

As a consequence of its acetylcholinesterase inhibitory activity, this compound serves as a modulator of the cholinergic pathway. The increased availability of acetylcholine can lead to enhanced signaling at both nicotinic and muscarinic acetylcholine receptors. While direct binding studies on these receptors are not extensively detailed in publicly available research, the compound's role as an AChE inhibitor positions it as a significant lead compound for targeting the cholinergic system. The structural attributes of this compound enable its interaction with various biological targets, warranting further investigation into its broader effects on neurotransmitter systems.

Modulation of Cellular Signaling Pathways

While specific studies detailing the direct modulation of cellular signaling pathways by this compound are limited, its impact on the cholinergic system suggests potential downstream effects. Cholinergic signaling is known to influence a variety of intracellular cascades, including those involving mitogen-activated protein kinases (MAPK) and other signaling molecules crucial for cellular function. However, direct evidence linking this compound to the modulation of specific pathways like MAPK or NF-κB is not yet established in the available scientific literature.

Investigation of Biological Activities in Preclinical Models

The biological activities of this compound have been explored in preliminary in vitro settings, with a focus on its potential anti-inflammatory effects.

In Vitro Studies in Cell Lines and Organoids

Preliminary research has suggested that this compound may possess anti-inflammatory properties. However, detailed in vitro studies using cell lines such as RAW 264.7 macrophages or other relevant models to elucidate a specific anti-inflammatory response are not yet available in the public domain. Such studies would typically involve stimulating inflammatory conditions, for instance with lipopolysaccharide (LPS), and then measuring the effect of the compound on the production of inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins (ILs). The absence of such specific data indicates a gap in the current understanding of the anti-inflammatory potential of this compound.

Neuroprotection Mechanisms and Oxidative Stress Studies

Current research based on available search results does not provide specific studies investigating the neuroprotection mechanisms or the effects on oxidative stress of this compound. Oxidative stress, characterized by an imbalance in reactive oxygen species (ROS), is a key mechanism in neuronal damage and various neurodegenerative diseases. mdpi.comnih.govnih.gov The brain's high metabolic rate and specific cellular characteristics make it particularly vulnerable to oxidative damage. nih.gov Therapeutic strategies often target the mitigation of neuronal injury by addressing mitochondrial oxidative stress and neuroinflammation. mdpi.com While many natural compounds are explored for their neuroprotective potential by scavenging free radicals or modulating antioxidant pathways like the Nrf2/Keap1 system, specific research linking this compound to these mechanisms is not available in the provided search results. nih.gov

Anthelmintic Activity Assessment

The anthelmintic properties of pelletierine (B1199966) and its related alkaloids, primarily derived from pomegranate bark, have been the subject of scientific investigation. The primary mechanism of action for many anthelmintics involves inducing neuromuscular paralysis in the parasite, leading to its expulsion. msdvetmanual.comnih.govscispace.com This is often achieved by acting as agonists at neurotransmitter receptors, such as nicotinic acetylcholine receptors, which causes sustained muscle contraction and spastic paralysis. nih.govscispace.com

Research has specifically assessed the activity of pelletierine and its isomers against the liver fluke, Fasciola hepatica. cabidigitallibrary.orgresearchgate.net In one study, extracts from pomegranate bark were analyzed and tested for their effectiveness. The findings indicated that while a commercial sample of pelletierine was used for comparison, the extracts themselves contained isopelletierine, methylisopelletierine, and pseudopelletierine. cabidigitallibrary.org When all four compounds were tested against Fasciola hepatica, isopelletierine was identified as the most potent anthelmintic agent among them. cabidigitallibrary.org Another study that prepared isopelletierine and several of its homologues for in vitro testing against the liver fluke also found that the highest activity was associated with compounds in this class. researchgate.net

Fascioliasis, the disease caused by Fasciola hepatica, is a significant issue in livestock and an increasingly reported zoonotic disease in humans, making the search for effective treatments crucial. nih.govcellimmunojournal.commdpi.com The general pharmacodynamic basis for anthelmintic drugs is to interfere with the parasite's cellular integrity, neuromuscular coordination, or protective measures against the host's immune response, ultimately causing starvation, paralysis, and death. msdvetmanual.com

**Table 1: In Vitro Anthelmintic Activity of Pomegranate Bark Alkaloids against Fasciola hepatica*** *This table is for illustrative purposes based on the text. Direct quantitative data was not available in the search results.

| Compound | Observed Activity against Fasciola hepatica | Source Citation |

|---|---|---|

| Pelletierine | Tested for anthelmintic activity. | cabidigitallibrary.org |

| Isopelletierine | Identified as the most potent anthelmintic principle in tested pomegranate extracts. | cabidigitallibrary.org |

| Methylisopelletierine | Present in extracts and tested for anthelmintic activity. | cabidigitallibrary.org |

| Pseudopelletierine | Present in extracts and tested for anthelmintic activity. | cabidigitallibrary.org |

Anticancer Mechanisms

Based on the conducted searches, there is no specific information available regarding the anticancer mechanisms of this compound. The development of new anticancer agents often involves identifying compounds that can selectively induce apoptosis (programmed cell death), cause cell cycle arrest, or inhibit critical signaling pathways in cancer cells, such as the PI3K/Akt/mTOR or MAPK pathways. nih.gov While many natural products are screened for such activities, research specifically detailing these mechanisms for this compound was not found. nih.govnih.gov

Methodological Considerations for In Vivo Preclinical Models

Utility and Limitations of Animal Models in Drug Discovery Research

Animal models are a foundational component of preclinical drug discovery, serving as a bridge between in vitro experiments and human clinical trials. They are essential for evaluating the safety and efficacy of new drug candidates in a complex, living biological system before human testing. msdvetmanual.com By replicating disease states in animals, researchers can assess key pharmacological parameters, such as tumor growth inhibition or the reduction of disease symptoms, and identify potential toxicities. msdvetmanual.com

However, the utility of animal models is constrained by significant limitations. A primary challenge is the inherent biological differences between animals and humans, including variations in genetics, physiology, metabolism, and immune responses. nih.gov These species differences can lead to poor translation of findings, where a drug that is effective and safe in an animal model may fail in human trials, or vice versa. nih.gov This discrepancy contributes to a high rate of failure for drug candidates in clinical development. nih.gov Furthermore, the artificial conditions of laboratory experiments and the use of inbred animal strains may not accurately reflect the complexity and heterogeneity of human diseases. nih.gov Ethical considerations regarding animal welfare are also a major concern, prompting efforts to reduce, refine, and replace animal use in research. msdvetmanual.com

Table 2: Utility and Limitations of Animal Models in Drug Discovery

| Aspect | Description | Source Citation |

|---|---|---|

| Utility | Allows for the study of complex biological systems and disease progression in a living organism. Essential for assessing the safety, efficacy, and potential toxicity of new drugs before human trials. | msdvetmanual.com |

| Limitation | Significant biological, genetic, and physiological differences between animals and humans can lead to poor predictive value and a high failure rate in clinical translation. | nih.gov |

| Limitation | Ethical concerns regarding animal pain, distress, and harm necessitate strict regulations and the pursuit of alternative methods. | msdvetmanual.com |

| Limitation | Experimental conditions can be artificial and may not fully capture the complexity of human diseases, which are often multifactorial. | msdvetmanual.comnih.gov |

Development and Validation of Disease-Specific Animal Models for Pharmacological Research

To improve the translational success of preclinical research, significant effort is dedicated to developing and validating animal models that more accurately mimic human diseases. The selection of an appropriate model is critical and depends on the specific disease and therapeutic mechanism being studied.

Types of animal models include:

Spontaneous Disease Models: These are animals that naturally develop conditions similar to human diseases. researchgate.net

Genetically Engineered Models: These models are created by modifying the animal's genome—through techniques like gene knockout or editing—to introduce specific mutations associated with a human disease. researchgate.net This allows for the study of molecular mechanisms and the testing of targeted therapies.

Xenograft Models: These involve transplanting human cells or tissues, often tumors, into immunocompromised animals like mice. researchgate.net They are particularly valuable in cancer research for studying the growth of human tumors and their response to treatment in a living system. researchgate.net

The validation of these models is a crucial step. Frameworks have been developed to systematically assess and compare the clinical translatability of different animal models. One such method, the Framework to Identify Models of Disease (FIMD), evaluates models across multiple domains, including epidemiology, genetics, biochemistry, and pharmacology, to help select the most relevant model for a specific research question. nih.gov This rigorous validation helps ensure that the data generated is meaningful and more likely to predict human outcomes, thereby improving the efficiency of the drug development process. nih.gov

Exploration of Alternative Preclinical Models (e.g., In Silico, Organ-on-a-Chip)

While specific studies applying in silico or Organ-on-a-Chip (OOAC) models directly to this compound are not prominent in the existing literature, these technologies represent the forefront of preclinical evaluation and offer significant potential for future research.

In Silico Modeling : Computational simulation provides a powerful tool for predicting the pharmacokinetic properties of chemical compounds. nih.gov These models are instrumental in the early stages of drug development for assessing absorption, distribution, metabolism, and excretion (ADME) profiles, which can help in designing more efficient in vitro and in vivo experiments. nih.govmanchester.ac.uk For a compound like pelletierine, in silico approaches could be used to predict its metabolic pathways, identify potential drug-drug interactions, and refine experimental designs for further study. nih.gov

Organ-on-a-Chip (OOAC) : OOACs are microfluidic devices containing living cells that are cultured to replicate the key physiological and mechanical functions of human organs. frontiersin.orgresearchgate.net These systems can model tissue-tissue interfaces, complex biochemical microenvironments, and the mechanical dynamics of organs, offering a more physiologically relevant alternative to traditional 2D cell cultures. nih.govfrontiersin.org OOACs are increasingly used for disease modeling, drug screening, and personalized medicine. frontiersin.org A multi-organ chip, such as a Gut-Liver-OOAC, could theoretically be used to study the oral bioavailability and first-pass metabolism of this compound, providing crucial data that is more translatable to human pharmacokinetics. manchester.ac.uknih.gov

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. nih.govmdpi.com For this compound, SAR investigations have primarily leveraged its core structure as a versatile chiral building block for the synthesis of other complex, biologically active alkaloids rather than focusing on optimizing its own inherent activities. researchgate.netresearchgate.net

Identification of Key Structural Elements for Biological Activity

The biological potential of this compound is rooted in its distinct molecular architecture. Several key features are critical to its chemical reactivity and its role as a synthetic precursor.

Piperidine (B6355638) Ring : The foundational core is a saturated six-membered heterocycle containing one nitrogen atom. foodb.ca This motif is prevalent in a wide array of pharmaceuticals and natural products. researchgate.net

2-Substituted Side Chain : The piperidine ring is substituted at the 2-position with a propan-2-one group. foodb.ca The placement of this substituent is a defining characteristic.

Beta-Aminoketone : The functional arrangement of the secondary amine in the ring and the ketone on the side chain forms a beta-aminoketone group. foodb.ca

Chiral Center : The carbon atom at the 2-position of the piperidine ring is a stereocenter, meaning pelletierine exists as different stereoisomers ((+)- and (-)-enantiomers). ncats.ionih.gov This chirality is crucial for stereospecific synthesis. researchgate.net

| Structural Element | Description | Significance |

|---|---|---|

| Piperidine Ring | Saturated six-membered ring with one nitrogen atom. foodb.ca | Common scaffold in many biologically active alkaloids and pharmaceuticals. researchgate.net |

| Propan-2-one Side Chain | An acetone (B3395972) group attached to the second carbon of the piperidine ring. foodb.ca | Contributes to the beta-aminoketone functionality and influences reactivity. |

| Chiral Center (C2) | The point of attachment for the side chain, creating optical isomers. nih.gov | Allows for the synthesis of specific enantiomers of target molecules. researchgate.net |

Design and Evaluation of Structural Analogues to Optimize Activity

Research has focused on chemically modifying pelletierine to create precursors for the synthesis of other natural products. This involves protecting the nitrogen atom (e.g., with Cbz or Boc groups) and then using the resulting enantiomerically pure forms as starting materials. researchgate.net

These efforts have led to the successful synthesis of several other important alkaloids. researchgate.net For instance, optically active N-protected S-pelletierine has been used to prepare analogues of febrifugine. researchgate.net Furthermore, resolution of racemic pelletierine has provided access to both enantiomers, which have been used to synthesize a range of natural products. researchgate.net

Key examples include:

Sedridine (B1197322) and Allosedridine : Synthesized from (–)‐(S)‐Cbz‐protected pelletierine. researchgate.net

Myrtine : Both enantiomers were prepared from the corresponding protected pelletierine enantiomers. researchgate.net

Lasubine I and Lasubine II : These epimeric quinolizidine (B1214090) alkaloids were synthesized from (+)‐ and (–)‐Boc‐protected pelletierine, respectively. researchgate.net

Deoxyhalofuginone : An analogue of the antiprotozoal and anti-fibrotic agent febrifugine, was synthesized using pelletierine as a starting material. researchgate.net

| Parent Compound | Modification / Intermediate | Synthesized Analogue/Alkaloid | Reference |

|---|---|---|---|

| (±)-Pelletierine | (–)‐(S)‐Cbz‐protected pelletierine | Sedridine, Allosedridine | researchgate.net |

| (±)-Pelletierine | (+)‐ and (–)‐Boc‐protected pelletierine | Lasubine I, Lasubine II | researchgate.net |

| (±)-Pelletierine | Enantiomerically pure protected pelletierine | Myrtine | researchgate.net |

| (±)-Pelletierine | (S)-pelletierine | Deoxyhalofuginone (Febrifugine analogue) | researchgate.netresearchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Approaches

Quantitative Structure-Activity Relationship (QSAR) is a computational methodology used to build statistical models that correlate the chemical structures of a series of compounds with their measured biological activity. mdpi.commdpi.com There are no specific QSAR studies reported for this compound and its direct derivatives in the reviewed literature.

However, the principles of QSAR could be applied to pelletierine derivatives in the future. Such an approach would involve synthesizing a library of pelletierine analogues and testing their biological activity for a specific target. mdpi.com Computational software would then be used to calculate molecular descriptors (representing steric, electronic, and other properties) for each analogue. nih.gov Finally, a mathematical equation would be generated to link these descriptors to the biological activity, allowing for the prediction of the activity of new, yet-to-be-synthesized compounds and providing insight into the key molecular features driving the activity. mdpi.comnih.gov

Advanced Analytical and Spectroscopic Methodologies for Characterization and Quantification

Chromatographic Separation Techniques

Chromatography is fundamental to isolating (+/-)-Pelletierine hydrochloride from related alkaloids and other matrix components. The choice of technique depends on the analytical objective, such as quantification, purity determination, or preparative isolation.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of alkaloids due to its high resolution and sensitivity. For piperidine (B6355638) alkaloids like pelletierine (B1199966), reversed-phase HPLC (RP-HPLC) is a common approach.

Detailed research findings indicate that the separation is typically achieved on a C18 column. The mobile phase often consists of an aqueous buffer (such as phosphate buffer) and an organic modifier like acetonitrile or methanol, run in either isocratic or gradient mode to ensure optimal separation. UV detection is suitable for quantification, with the detection wavelength selected based on the chromophore of the analyte or its derivative. To enhance sensitivity and selectivity, pre-column derivatization can be employed. For instance, reagents like 4-toluenesulfonyl chloride can react with the secondary amine group of the piperidine ring, creating a derivative with improved chromatographic properties and detectability.

| Parameter | Typical Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Phosphate Buffer (pH adjusted) |

| Elution Mode | Isocratic or Gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV-Vis Detector (e.g., at 239 nm post-derivatization) |

| Temperature | Ambient or controlled (e.g., 30°C) |

Gas Chromatography (GC) is a powerful technique for separating volatile and thermally stable compounds. Due to the presence of a polar secondary amine and a ketone functional group, this compound has limited volatility and may exhibit poor peak shape due to interactions with the stationary phase. Therefore, chemical derivatization is often a mandatory step prior to GC analysis to enhance volatility and thermal stability.

Common derivatization strategies for compounds with active hydrogen atoms, such as the N-H group in pelletierine, include silylation and acylation. Silylating agents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) replace the active hydrogen with a nonpolar trimethylsilyl (TMS) group. Acylation reagents can also be used to derivatize the amine. The choice of derivatizing agent is critical for achieving reproducible and complete reactions. Once derivatized, the analyte can be effectively separated on a nonpolar capillary column (e.g., DB-5 or HP-5) and detected by a Flame Ionization Detector (FID) or, for greater specificity, a Mass Spectrometer (MS).

| Derivatization Type | Reagent Example | Target Functional Group |

|---|---|---|

| Silylation | N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | Secondary Amine (N-H) |

| Acylation | Trifluoroacetic Anhydride (TFAA) | Secondary Amine (N-H) |

| Alkylation | Pentafluorobenzyl bromide (PFBBr) | Secondary Amine (N-H) |

High-Performance Thin-Layer Chromatography (HPTLC) is an effective planar chromatographic technique for the qualitative and quantitative analysis of alkaloids in complex samples, such as plant extracts. It is particularly useful for fingerprinting analysis of extracts from Punica granatum (pomegranate), the natural source of pelletierine alkaloids.

For the analysis of pelletierine, HPTLC is typically performed on silica gel 60 F254 plates. A suitable mobile phase for separating piperidine alkaloids must be optimized; a common solvent system for alkaloids from Punica granatum extracts is Toluene: Ethyl acetate (B1210297): Formic acid in appropriate ratios. After development, the plates are dried, and the separated bands are visualized under UV light (at 254 nm and 366 nm). For quantification, densitometric scanning is performed. Specificity can be enhanced by using post-chromatographic derivatization with alkaloid-specific reagents, such as Dragendorff's reagent, which produces colored spots.

| Parameter | Typical Condition |

|---|---|

| Stationary Phase | HPTLC plates pre-coated with Silica Gel 60 F254 |

| Mobile Phase | Toluene: Ethyl acetate: Formic acid (e.g., 5:4:1 v/v/v) |

| Application | Automated band-wise application |

| Detection | Densitometric scanning at 254 nm and 366 nm |

| Derivatization (optional) | Dragendorff's reagent for visualization |

Mass Spectrometry (MS) for Structural Confirmation and Trace Analysis

Mass Spectrometry (MS) is an indispensable tool for the structural elucidation and sensitive detection of this compound. It provides information about the molecular weight and elemental composition, and its fragmentation patterns offer deep structural insights.

The hyphenation of chromatography with mass spectrometry provides the highest level of confidence in compound identification.

Liquid Chromatography-Mass Spectrometry (LC-MS) is well-suited for analyzing pelletierine without derivatization. Using a soft ionization technique like Electrospray Ionization (ESI) in positive mode is standard for alkaloid analysis, as the nitrogen atom is readily protonated. This typically generates a prominent protonated molecular ion [M+H]⁺, which for pelletierine (C₈H₁₅NO, MW = 141.12) would appear at an m/z of 142.12. High-resolution mass spectrometry (HRMS) can confirm the elemental formula of this ion.

Gas Chromatography-Mass Spectrometry (GC-MS) provides robust separation and classic, library-searchable mass spectra. Following the necessary derivatization, the sample is introduced into the GC. The most common ionization technique used in GC-MS is Electron Impact (EI), which is a high-energy process that causes extensive and reproducible fragmentation, yielding a characteristic mass spectrum that serves as a molecular fingerprint.

The analysis of fragmentation patterns is key to confirming the structure of (+/-)-Pelletierine. The pelletierine free base has a molecular weight of 141 g/mol . Under Electron Impact (EI) ionization, the molecular ion ([M]⁺• at m/z 141) is formed, which then undergoes fragmentation. The fragmentation of aliphatic amines is dominated by α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom.

For pelletierine (1-(piperidin-2-yl)propan-2-one), two primary α-cleavage pathways are predicted:

Cleavage of the exocyclic C-C bond between the piperidine ring and the acetonyl side chain. This results in the loss of the acetonyl radical (•CH₂COCH₃), leading to a stable, nitrogen-containing cation at m/z 84 . This is often the base peak for 2-substituted piperidines.

Cleavage of the endocyclic C-C bond adjacent to the nitrogen, leading to a ring-opening fragmentation pattern.

Other significant fragments include the acetyl cation ([CH₃CO]⁺) at m/z 43 from the cleavage of the side chain, and the loss of a methyl radical (•CH₃) from the molecular ion, resulting in a fragment at m/z 126 ([M-15]⁺).

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Structure / Neutral Loss |

|---|---|

| 141 | [M]⁺• (Molecular Ion) |

| 126 | [M - CH₃]⁺ |

| 84 | [M - CH₂COCH₃]⁺ (Piperidinyl cation via α-cleavage) |

| 57 | [CH₂COCH₃]⁺ (Acetonyl cation) |

| 43 | [CH₃CO]⁺ (Acetyl cation) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules, including alkaloids like pelletierine. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment of each proton and carbon atom, allowing for the unambiguous assembly of the molecular structure.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is instrumental in identifying the number and type of hydrogen atoms in a molecule. The spectrum provides information on the electronic environment of each proton through its chemical shift (δ), the number of neighboring protons via signal multiplicity (splitting pattern), and the spatial proximity of protons through advanced techniques.

For this compound, the ¹H NMR spectrum is expected to show distinct signals corresponding to the protons on the piperidine ring and the propanone side chain. The protons adjacent to the nitrogen atom and the carbonyl group are typically shifted downfield (to a higher ppm value) due to the electron-withdrawing effects of these functional groups. While specific, publicly available experimental data for the hydrochloride salt is limited, expected chemical shift ranges can be predicted based on its structure and data from related piperidine alkaloids.

Table 1: Predicted ¹H NMR Chemical Shifts for (+/-)-Pelletierine Note: These are estimated values. Actual experimental values may vary based on solvent and other conditions.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| H on C2 (methine) | 2.8 - 3.2 | Multiplet | 1H |

| H on C3, C4, C5 (methylenes) | 1.3 - 1.9 | Multiplets | 6H |

| H on C6 (methylene) | 2.5 - 3.0 | Multiplet | 2H |

| H on C7 (methylene) | 2.4 - 2.8 | Multiplet | 2H |

| H on C9 (methyl) | 2.1 - 2.3 | Singlet | 3H |

The diastereomeric ratio of related compounds has been successfully determined through ¹H NMR analysis, sometimes requiring the use of specific deuterated solvents like benzene-d₆ to achieve satisfactory signal separation where solvents like chloroform-d fail. semanticscholar.org

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy complements ¹H NMR by providing a map of the carbon backbone of the molecule. Each unique carbon atom typically produces a single peak, and its chemical shift is indicative of its functional group and electronic environment.

In the ¹³C NMR spectrum of this compound, the carbonyl carbon (C=O) of the ketone group is expected to be the most downfield signal, typically appearing in the 200-210 ppm range. Carbons bonded to the nitrogen atom also exhibit a significant downfield shift. Analysis of related pomegranate alkaloids like pseudopelletierine shows the ketone carbonyl at approximately 209.7 ppm and carbons adjacent to the nitrogen in the 40-60 ppm range. scielo.org.bo

Table 2: Predicted ¹³C NMR Chemical Shifts for (+/-)-Pelletierine Note: These are estimated values based on general ranges and data from similar structures.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C2 (methine) | 55 - 65 |

| C3, C4, C5 (methylenes) | 20 - 35 |

| C6 (methylene) | 45 - 55 |

| C7 (methylene) | 40 - 50 |

| C8 (carbonyl) | 205 - 215 |

For complex molecules, one-dimensional NMR spectra can become crowded and difficult to interpret. Two-dimensional (2D) NMR techniques are employed to resolve these ambiguities by correlating signals from different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For pelletierine, COSY would show correlations between the protons along the piperidine ring and the side chain, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon signals of the atoms they are directly attached to. It is invaluable for definitively assigning which protons are bonded to which carbons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically over two or three bonds). This is crucial for piecing together the molecular skeleton, for instance, by connecting the methyl protons (H9) to the carbonyl carbon (C8) and the adjacent methylene carbon (C7), confirming the structure of the propanone side chain and its attachment point to the piperidine ring.

These 2D NMR experiments are standard tools used in the structural elucidation of newly isolated piperidine alkaloids and would be essential for the complete and unambiguous assignment of all ¹H and ¹³C signals for this compound. semanticscholar.orgresearchgate.net

Radiochemical Tracer Techniques

Radiochemical tracer techniques are powerful methodologies for elucidating metabolic pathways and biosynthetic origins of natural products. These methods involve the use of molecules in which one or more atoms have been replaced by a radioactive isotope, such as Carbon-14 (¹⁴C) or Tritium (³H). By tracking the radioactive label, researchers can follow the fate of a precursor compound through a series of biochemical reactions.

Isotopic Labeling (e.g., ¹⁴C, ³H) for Metabolic and Biosynthetic Studies

The biosynthesis of pelletierine has been shown to proceed via a non-enzymatic Mannich-like condensation of Δ¹-piperideine and 3-oxoglutaric acid nih.gov. Isotopic labeling studies are instrumental in confirming such pathways. In a hypothetical study to confirm the biosynthetic precursors of pelletierine, specifically labeled versions of the proposed precursors could be administered to the pomegranate plant (Punica granatum), the natural source of pelletierine.

For instance, L-lysine, the precursor to Δ¹-piperideine, could be synthesized with a ¹⁴C label at a specific carbon atom. Similarly, a precursor to 3-oxoglutaric acid could be labeled with ³H. The labeled compounds would be introduced to the plant, and after a period of metabolism, the pelletierine would be isolated and analyzed for the presence and position of the isotopic labels. The incorporation of radioactivity from the labeled precursors into the pelletierine molecule would provide strong evidence for their role in its biosynthesis.

The choice between ¹⁴C and ³H depends on the specific research question and the available instrumentation. ¹⁴C is often used to trace the carbon skeleton of a molecule, while ³H can be used to label specific positions that may be involved in enzymatic reactions.

Table 1: Hypothetical Isotopic Labeling Scheme for Pelletierine Biosynthesis

| Labeled Precursor | Isotope | Target Moiety in Pelletierine | Purpose of Labeling |

| [¹⁴C]-L-Lysine | ¹⁴C | Piperidine ring | To confirm the origin of the piperidine ring from lysine (B10760008). |

| [³H]-Glutaric acid derivative | ³H | Acetonyl side chain | To trace the origin of the three-carbon side chain. |

Detection and Quantification of Labeled Metabolites

Following the administration of isotopically labeled precursors, the detection and quantification of the labeled pelletierine and its potential metabolites are crucial steps. The process typically involves the extraction of alkaloids from the plant material, followed by chromatographic separation, often using techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).